molecular formula C12H14Cl2N2O B3168098 1-(3,4-Dichlorobenzoyl)-1,4-diazepane CAS No. 926246-21-1

1-(3,4-Dichlorobenzoyl)-1,4-diazepane

Cat. No.: B3168098
CAS No.: 926246-21-1
M. Wt: 273.15 g/mol
InChI Key: VHBJHJGMUDAFPD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane backbone substituted with a 3,4-dichlorobenzoyl group. Its molecular formula is C₁₂H₁₃Cl₂N₂O, with a molecular weight of 284.15 g/mol (calculated). The compound’s CAS registry number is 926246-21-1 . For example, 1-(2,4-dichlorophenyl)-1,4-diazepane was synthesized via substitution of 1-bromo-2,4-dichlorobenzene with 1,4-diazepane under catalytic conditions, yielding 38% after purification . This suggests that 1-(3,4-dichlorobenzoyl)-1,4-diazepane could be prepared using 3,4-dichlorobenzoyl chloride and 1,4-diazepane under similar coupling conditions.

Properties

IUPAC Name

1,4-diazepan-1-yl-(3,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-10-3-2-9(8-11(10)14)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBJHJGMUDAFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorobenzoyl)-1,4-diazepane typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepane derivatives .

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes and receptors, modulating their activity. The diazepane ring can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tetramethyl-substituted analog (Entry 5) shows increased steric bulk, which may reduce bioavailability but improve selectivity for CNS targets .

Biological Activity

1-(3,4-Dichlorobenzoyl)-1,4-diazepane is a compound that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, synthesis methods, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

1-(3,4-Dichlorobenzoyl)-1,4-diazepane features a diazepane core—a seven-membered heterocyclic ring containing two nitrogen atoms—substituted at the first position by a dichlorobenzoyl group. This substitution enhances the lipophilicity of the molecule, which may influence its interactions with biological targets. The chemical formula for this compound is C12H12Cl2N2O.

Pharmacological Effects

Research indicates that compounds similar to 1-(3,4-Dichlorobenzoyl)-1,4-diazepane exhibit various biological activities. Notably:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells or inhibit their proliferation by modulating specific signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(3,4-Dichlorobenzoyl)-1,4-diazepane is crucial for elucidating its biological activity. A comparison with structurally similar compounds reveals significant insights.

Compound NameStructure CharacteristicsUnique Features
1-(2-Chlorobenzoyl)-1,4-diazepaneContains a chlorobenzoyl groupLess lipophilic than the dichlorobenzoyl variant
1-(Phenyl)-1,4-diazepaneSimple phenyl substituentLacks halogen substituents
2-(3-Chlorophenyl)-1,4-diazepaneChlorine substitution at the second positionDifferent pharmacological profile
5-(tert-butyl)-1,4-diazepaneContains a bulky tert-butyl groupAffects solubility and receptor interaction

The distinct halogenation pattern of 1-(3,4-Dichlorobenzoyl)-1,4-diazepane may enhance its potency or selectivity towards certain biological targets compared to these similar compounds.

Synthesis Methods

The synthesis of 1-(3,4-Dichlorobenzoyl)-1,4-diazepane can be achieved through several methods. One common approach includes:

  • Refluxing Diazepane with Dichlorobenzoyl Chloride : This method involves reacting diazepane with dichlorobenzoyl chloride in an appropriate solvent under reflux conditions to facilitate the formation of the desired compound.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of 1-(3,4-Dichlorobenzoyl)-1,4-diazepane:

  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The effective concentration (EC50) values indicate a promising therapeutic index for potential applications in treating infections .
  • Cancer Cell Line Studies : In experiments involving human cancer cell lines, 1-(3,4-Dichlorobenzoyl)-1,4-diazepane displayed cytotoxic effects that were dose-dependent. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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